molecular formula C18H12F3N3O3S B2671004 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide CAS No. 303093-64-3

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide

Cat. No.: B2671004
CAS No.: 303093-64-3
M. Wt: 407.37
InChI Key: LXDHVQNCFRAIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide is a complex organic compound that features a nitro group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

The synthesis of 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitro Group: Nitration reactions are used to introduce the nitro group into the benzene ring.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Coupling Reactions: The final step involves coupling the thiazole derivative with the nitrobenzamide under suitable conditions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential biological activity.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. The thiazole ring may interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include:

    2-Nitro-5-(trifluoromethyl)benzaldehyde: This compound shares the nitro and trifluoromethyl groups but lacks the thiazole ring.

    2-Nitro-N-(2-(trifluoromethyl)phenyl)benzamide: This compound has a similar structure but with different substitution patterns on the benzene ring.

The uniqueness of 2-Nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-YL)benzamide lies in its combination of functional groups and the presence of the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O3S/c19-18(20,21)12-5-3-4-11(8-12)9-13-10-22-17(28-13)23-16(25)14-6-1-2-7-15(14)24(26)27/h1-8,10H,9H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDHVQNCFRAIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-64-3
Record name 2-NITRO-N-(5-(3-(TRIFLUOROMETHYL)BENZYL)-1,3-THIAZOL-2-YL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.